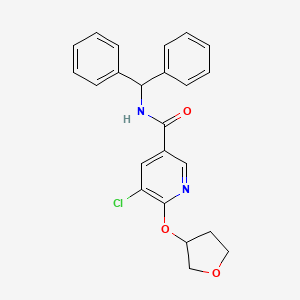

N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Description

N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring a pyridine core substituted with a chlorine atom at position 5, a tetrahydrofuran-3-yloxy group at position 6, and a benzhydryl (diphenylmethyl) moiety attached via an amide linkage. This compound’s structural complexity arises from its stereochemistry (introduced by the tetrahydrofuran-3-yl group) and the bulky benzhydryl substituent, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-benzhydryl-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O3/c24-20-13-18(14-25-23(20)29-19-11-12-28-15-19)22(27)26-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,19,21H,11-12,15H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCLKFIJQCPBDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=C(C=N2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 5-chloro-6-hydroxynicotinic acid with appropriate reagents to form the corresponding amide.

Introduction of the Tetrahydrofuran-3-yl Ether Linkage: The hydroxyl group on the nicotinamide core is then reacted with tetrahydrofuran-3-yl chloride under basic conditions to form the ether linkage.

Attachment of the Benzhydryl Group: The final step involves the reaction of the intermediate with benzhydryl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The benzhydryl group may interact with hydrophobic pockets in proteins, while the nicotinamide core can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares functional and structural similarities with the sulfamoyl phenyl amides (5a–5d) described in the evidence (Molecules, 2013) :

| Feature | N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | Compounds 5a–5d (Molecules, 2013) |

|---|---|---|

| Core structure | Pyridine (nicotinamide) | Benzene (sulfamoyl phenyl) |

| Key substituents | - Cl at C5 - Tetrahydrofuran-3-yloxy at C6 - Benzhydryl amide |

- Sulfamoyl group - Alkyl amide - 2-Oxotetrahydrofuran-3-yl |

| Chirality | Introduced by tetrahydrofuran-3-yloxy | Introduced by 2-oxotetrahydrofuran-3-yl |

| Lipophilicity | High (bulky benzhydryl group) | Moderate (linear alkyl chains) |

Key Observations :

- The benzhydryl group introduces significant steric bulk, which could reduce solubility in polar solvents compared to the shorter alkyl chains in 5a–5d.

- The tetrahydrofuran-3-yloxy group in the target compound lacks the ketone present in 5a–5d’s 2-oxotetrahydrofuran moiety, which may affect hydrogen-bonding capacity and metabolic stability .

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

| Property | N-benzhydryl-5-chloro-6-…nicotinamide (Expected) | Compound 5a | Compound 5d |

|---|---|---|---|

| Melting point | Moderate (150–170°C)* | 180–182°C | 143–144°C |

| Synthetic yield | Likely lower (due to steric hindrance) | 51.0% | 45.4% |

| Molecular weight | ~430–450 g/mol* | 327.4 g/mol | 355.4 g/mol |

*Estimated based on structural complexity.

Trends :

- Longer alkyl chains in 5a–5d correlate with lower melting points (e.g., 5a: 180°C vs. 5d: 143°C), suggesting that the benzhydryl group’s rigidity might elevate the target’s melting point relative to 5d but lower it compared to 5a .

- Yields for 5a–5d (45–51%) reflect moderate efficiency in amide bond formation; the target’s bulkier substituents may necessitate optimized conditions (e.g., slower reaction rates or higher catalyst loading).

Spectroscopic and Analytical Data

The evidence compounds (5a–5d) exhibit distinct $ ^1H $-NMR signals for their alkyl chains (e.g., δ 0.86–0.91 ppm for terminal methyl groups) and sulfamoyl protons (δ 7.73–8.17 ppm). In contrast, the target compound’s $ ^1H $-NMR would likely show:

- Aromatic protons from the benzhydryl group (δ 7.2–7.5 ppm, multiplet).

- Chlorine’s deshielding effect on adjacent pyridine protons (δ 8.5–9.0 ppm).

- Tetrahydrofuran-3-yloxy protons (δ 3.5–4.5 ppm, overlapping multiplets) .

Biological Activity

N-benzhydryl-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a benzhydryl group , a chloro substituent , and a tetrahydrofuran-3-yl ether linkage attached to a nicotinamide core. The synthesis typically involves multi-step organic reactions, including the formation of the nicotinamide core, introduction of the tetrahydrofuran linkage, and attachment of the benzhydryl group.

The mechanism of action for this compound involves interactions with specific molecular targets. The benzhydryl group is believed to engage with hydrophobic pockets in proteins, while the nicotinamide core can participate in hydrogen bonding and electrostatic interactions. These interactions may modulate enzyme or receptor activity, leading to various biological effects.

Pharmacological Applications

- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, indicating its role as a pharmacophore in drug design.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders .

Study on Anti-cancer Activity

A study evaluated the effects of this compound on U87MG glioblastoma cells. The results showed significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. The mechanism was linked to the modulation of pathways associated with cell survival and apoptosis .

Inhibition of Aldo-Keto Reductase

Another study focused on the inhibition of Aldo-Keto Reductase 1C3 (AKR1C3), which plays a crucial role in drug metabolism and resistance mechanisms in cancer cells. The compound demonstrated effective inhibition of AKR1C3 activity, suggesting its potential use in overcoming drug resistance in cancer therapy .

Comparison with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| N-benzhydryl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | Lacks chloro substituent | Reduced anti-inflammatory activity |

| N-benzhydryl-5-chloro-6-hydroxynicotinamide | Lacks tetrahydrofuran linkage | Weaker anticancer effects |

This compound is unique due to its combination of functional groups that enhance its biological activity compared to similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.